Physicochemical properties of Boc-3-amino-2-methylbenzoic acid
Physicochemical properties of Boc-3-amino-2-methylbenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of Boc-3-amino-2-methylbenzoic Acid
Introduction: A Strategic Building Block in Modern Synthesis
In the landscape of medicinal chemistry and organic synthesis, N-Boc protected amino acids are indispensable tools. They serve as versatile building blocks for constructing complex peptides, peptidomimetics, and other pharmacologically active molecules.[1][2] Boc-3-amino-2-methylbenzoic acid is a structurally unique scaffold, incorporating a sterically hindered benzoic acid moiety. The presence of the ortho-methyl group relative to the carboxylic acid and the meta-amino group introduces a specific conformational rigidity. This distinct substitution pattern makes it a valuable precursor for creating novel molecular architectures with potentially unique biological activities, building upon the known significance of its parent amine, 3-amino-2-methylbenzoic acid, as an intermediate for pharmaceuticals and agrochemicals.[3]
This guide provides a comprehensive overview of the core physicochemical properties of Boc-3-amino-2-methylbenzoic acid. As direct, consolidated experimental data for this specific molecule is not extensively published, this document adopts a predictive and methodological approach. We will leverage data from structurally analogous compounds and first-principle chemical knowledge to forecast its properties. Crucially, we will provide detailed, field-proven experimental protocols for researchers to validate these properties in their own laboratories, ensuring a self-validating system of analysis. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective application in synthesis and discovery programs.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The addition of the tert-butyloxycarbonyl (Boc) protecting group to 3-amino-2-methylbenzoic acid significantly alters its molecular properties, primarily by increasing its molecular weight and lipophilicity.
Core Structural Data
The structure consists of a benzoic acid core substituted with a methyl group at the 2-position and a Boc-protected amino group at the 3-position.
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IUPAC Name: 3-[(tert-butoxycarbonyl)amino]-2-methylbenzoic acid
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CAS Number: Not definitively assigned in major databases. The parent amine, 3-amino-2-methylbenzoic acid, is CAS 50573-74-5.
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Molecular Formula: C₁₃H₁₇NO₄
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Appearance: Expected to be a white to off-white crystalline powder or solid, similar to its analogs.[1]
The table below summarizes key calculated molecular properties, which are critical for chromatographic method development, solubility prediction, and assessing its potential as a drug-like molecule.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 251.28 g/mol | Influences diffusion rates and fits within Lipinski's Rule of Five. |
| Exact Mass | 251.115758 Da | Essential for high-resolution mass spectrometry identification. |
| Topological Polar Surface Area (TPSA) | 75.6 Ų | Predicts membrane permeability and transport characteristics. |
| Predicted XLogP3 | 2.4 - 2.8 | Indicates lipophilicity; crucial for predicting solubility and absorption. |
| Hydrogen Bond Donors | 2 (from -COOH and -NH) | Governs intermolecular interactions and binding potential. |
| Hydrogen Bond Acceptors | 4 (from C=O and -O-) | Governs intermolecular interactions and solubility in polar solvents. |
| Rotatable Bond Count | 4 | Relates to conformational flexibility and binding entropy. |
Data calculated based on chemical structure.
Predicted Spectroscopic Profile
For any newly synthesized or sourced compound, spectroscopic confirmation is the first step of validation. Based on its structure, we can predict the key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
¹H NMR (Proton NMR)
(Predicted for CDCl₃ or DMSO-d₆, chemical shifts in ppm)
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~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). May exchange with D₂O.
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~7-8 ppm (multiplet, 3H): Aromatic protons. The substitution pattern will create a complex splitting pattern (e.g., doublet of doublets).
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~6-7 ppm (broad singlet, 1H): Amide proton (-NH-). May exchange with D₂O.
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~2.3 ppm (singlet, 3H): Methyl group protons (-CH₃) on the aromatic ring.
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~1.5 ppm (singlet, 9H): tert-Butyl protons of the Boc group (-C(CH₃)₃). This is a highly characteristic and strong signal.
¹³C NMR (Carbon NMR)
(Predicted for CDCl₃ or DMSO-d₆, chemical shifts in ppm)
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~170 ppm: Carboxylic acid carbonyl carbon (-COOH).
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~153 ppm: Carbonyl carbon of the Boc group (-O-C=O).
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~120-140 ppm: Aromatic carbons (6 signals, some may overlap).
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~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
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~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
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~15-20 ppm: Methyl carbon on the aromatic ring (-CH₃).
IR (Infrared) Spectroscopy
(Predicted for KBr pellet or ATR, wavenumbers in cm⁻¹)
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~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~3300 cm⁻¹ (sharp): N-H stretch of the amide.
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~2980 cm⁻¹: C-H stretches of the alkyl groups.
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~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.
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~1685 cm⁻¹ (strong): C=O stretch of the Boc group amide carbonyl.
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~1580 & ~1480 cm⁻¹: C=C stretches of the aromatic ring.
Core Physicochemical Properties: A Methodological Approach
Here we discuss the most critical physicochemical properties and provide robust protocols for their determination.
Melting Point
The melting point is a fundamental indicator of purity. For Boc-3-amino-2-methylbenzoic acid, it is expected to be a sharp, defined melting point characteristic of a crystalline solid. We can infer a likely range by examining its structural analogs.
| Compound | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| 2-Amino-3-methylbenzoic acid | 151.16 | 168 - 175 °C[4] |
| Boc-3-aminobenzoic acid | 237.25 | 185 - 206 °C[1] |
| Boc-3-amino-2-methylbenzoic acid | 251.28 | Predicted: >180 °C |
Causality: The addition of the large, non-polar Boc group significantly increases the molecular weight and size compared to the parent amine, which generally leads to a higher melting point due to stronger van der Waals forces. The melting point of Boc-3-aminobenzoic acid is a strong indicator, suggesting the target compound will also melt at a high temperature.
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Loading: Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
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Measurement:
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Use a rapid heating ramp (10-20 °C/min) for a coarse measurement.
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For a precise measurement, repeat with a fresh sample, heating rapidly to ~20 °C below the coarse melting point, then reduce the ramp rate to 1-2 °C/min.
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Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).
Solubility
Solubility is paramount for reaction setup, purification, formulation, and biological assays. The dual nature of the molecule—a lipophilic Boc group and an acidic carboxyl group—suggests a pH-dependent solubility profile.
Prediction:
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Aqueous Solubility: Expected to be low in neutral water. It will be significantly more soluble in basic aqueous solutions (e.g., pH > 7) where the carboxylic acid is deprotonated to the highly polar carboxylate salt.
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Organic Solubility: Expected to be soluble in polar aprotic solvents like DMF, DMSO, and THF, as well as chlorinated solvents like dichloromethane. It will likely have good solubility in alcohols like methanol and ethanol.[5] A detailed study on the parent amine, 2-amino-3-methylbenzoic acid, showed its highest solubility in 1,4-dioxane and acetone, and lowest in non-polar solvents like toluene and cyclohexane, a trend that will likely be amplified by the Boc group.[6]
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System Setup: In separate vials, add an excess amount of Boc-3-amino-2-methylbenzoic acid to a fixed volume (e.g., 1 mL) of each test solvent (e.g., water, pH 7.4 buffer, methanol, acetonitrile).
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Sample Processing: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved solids.
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Quantification:
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Dilute the filtered supernatant with a suitable solvent.
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Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.[7]
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Calculation: Express solubility in mg/mL or mol/L.
Acidity Constant (pKa)
The pKa value is essential for predicting the ionization state of the molecule at a given pH, which affects its solubility, lipophilicity, and interaction with biological targets.
Prediction:
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Carboxylic Acid pKa: The pKa of benzoic acid is ~4.2. The electron-donating methyl group and the weakly electron-donating Boc-amino group are expected to slightly increase the pKa. A predicted range would be 4.3 - 4.8 .
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Amine pKa: The nitrogen atom of the Boc-protected amine is part of a carbamate. Its lone pair is delocalized onto the adjacent carbonyl, rendering it essentially non-basic. It will not be protonated under typical aqueous acidic conditions.
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Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete solubility.
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Titration Setup: Use a calibrated pH meter and an automated titrator. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously.
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Titration:
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Titrate the solution with a standardized strong base (e.g., 0.1 M KOH).
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Record the pH value after each incremental addition of the titrant.
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Data Analysis:
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is the pH at the half-equivalence point (the midpoint of the buffer region). Alternatively, the pKa can be determined from the inflection point of a first-derivative plot.
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Synthesis and Analytical Workflow
Understanding the origin and quality control of the material is fundamental to its reliable use.
Synthetic Pathway
The most direct and logical synthesis involves the protection of the commercially available parent amine. This is a standard, high-yielding reaction in organic chemistry.
Caption: Synthetic route to Boc-3-amino-2-methylbenzoic acid.
Analytical Workflow for Quality Control
A robust workflow is necessary to confirm the identity, purity, and properties of the synthesized material before its use in further applications.
Caption: Quality control workflow for Boc-3-amino-2-methylbenzoic acid.
Safety and Handling
While a specific safety data sheet is not available, prudent laboratory practices should be followed based on the hazards of analogous compounds.
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GHS Hazard Statements (Predicted): Based on analogs like Boc-3-aminobenzoic acid, may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
References
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Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
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2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101. PubChem, National Institutes of Health. Available at: [Link]
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Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). Cheméo. Available at: [Link]
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2-Amino-3-methylbenzoic acid. NIST WebBook. Available at: [Link]
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3-(((Tert-butoxy)carbonyl)amino)benzoic acid. PubChem, National Institutes of Health. Available at: [Link]
- Method for preparing 3-amino-2-methyl benzoic acid. Google Patents.
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Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. ResearchGate. Available at: [Link]
- Preparation method of 3-methyl-2-aminobenzoic acid. Google Patents.
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A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. The Royal Society of Chemistry. Available at: [Link]
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pKa Data Compiled by R. Williams. Available at: [Link]
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A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Publishing. Available at: [Link]
Sources
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- 2. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
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